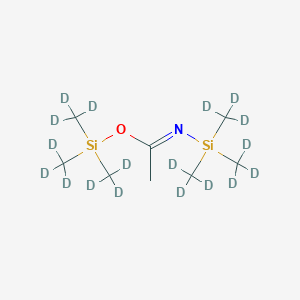

N,O-Bis(triméthyl-d9-silyl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N,O-Bis(trimethyl-d9-silyl)acetamide and related compounds involves silyl-proton exchange reactions, which proceed rapidly and quantitatively under mild conditions. This process allows for the preparative silylation of various organic compounds, making it a valuable tool in organic synthesis (Klebe, Finkbeiner, & White, 1966).

Molecular Structure Analysis

The molecular structure of N,O-Bis(trimethyl-d9-silyl)acetamide derivatives has been studied using various spectroscopic methods. For example, N,N-Bis(halomethyldimethylsilyl)acetamides have been prepared and analyzed, revealing insights into their molecular structure and behavior (Kowalski & Lasocki, 1976).

Chemical Reactions and Properties

N,O-Bis(trimethyl-d9-silyl)acetamide is used as a coupling agent in dipeptide synthesis, demonstrating its utility in facilitating reactions under mild conditions without the need for additional acid/base. This makes it an efficient and versatile reagent in peptide synthesis (Huang & Feng, 2016).

Applications De Recherche Scientifique

Réactif de dérivatisation pour l'analyse GC-MS

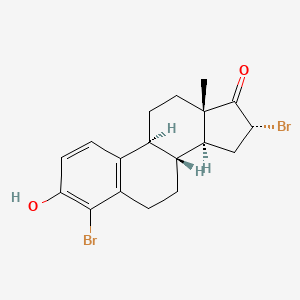

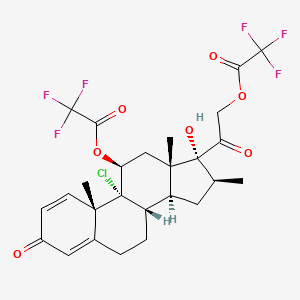

Le N,O-Bis(triméthyl-d9-silyl)acétamide est utilisé comme réactif de dérivatisation pour l'analyse par chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) des acides phénoliques dans les fruits {svg_1}. Cela permet d'identifier et de quantifier ces composés, ce qui peut être important pour comprendre la valeur nutritionnelle et les bienfaits pour la santé de divers fruits.

Réactif de désulfatation régiosélectif

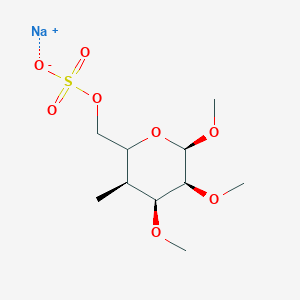

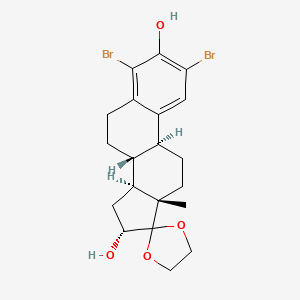

Ce composé est utilisé comme réactif de désulfatation régiosélectif {svg_2}. Cela signifie qu'il peut retirer sélectivement les groupes sulfate de régions spécifiques d'une molécule. Ceci est particulièrement utile dans l'étude des sulfates de polysaccharides, qui sont des glucides complexes qui jouent des rôles importants dans les processus biologiques.

Préparation d'éthers triméthylsilylés

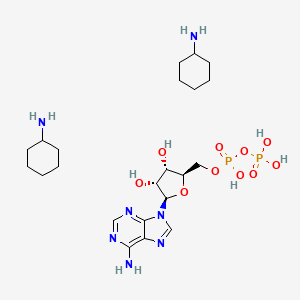

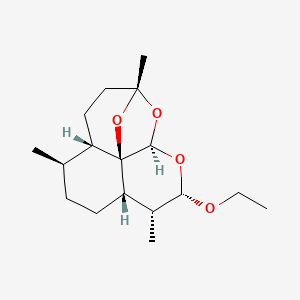

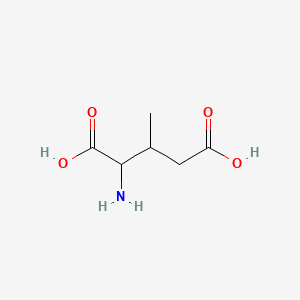

Le this compound est utilisé pour préparer des éthers triméthylsilylés de glucides et d'alcools {svg_3}. Ces éthers sont souvent utilisés comme groupes protecteurs en synthèse organique, car ils peuvent être ajoutés à des groupes fonctionnels sensibles pour les empêcher de réagir pendant certaines étapes d'une synthèse.

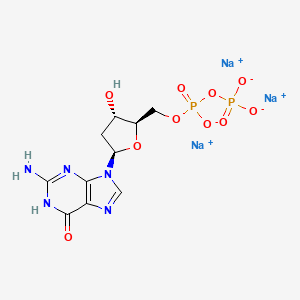

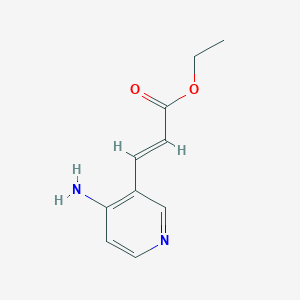

4. Précurseur de base de Brønsted dans les réactions de Tsuji–Trost Il peut également être utilisé comme précurseur de base de Brønsted dans les réactions de Tsuji–Trost {svg_4}. Ces réactions sont un type de réaction de couplage croisé catalysée au palladium utilisée pour former des liaisons carbone-carbone, qui sont fondamentales dans la synthèse de nombreux composés organiques.

Activation de groupes fonctionnels

Le this compound peut être utilisé pour activer différents groupes fonctionnels lors de la production de nucléosides, de peptides et d'hétérocycles {svg_5}. Cette activation peut augmenter la réactivité de ces groupes, ce qui facilite la réalisation de certaines réactions chimiques.

6. Protection des amides, des amines, des alcools, des acides carboxyliques, des énols et des phénols Le this compound est un puissant agent silylant pour la protection des amides, des amines, des alcools, des acides carboxyliques, des énols et des phénols {svg_6}. Cette protection est souvent nécessaire lors de synthèses organiques complexes pour empêcher des réactions secondaires indésirables.

Mécanisme D'action

Target of Action

N,O-Bis(trimethyl-d9-silyl)acetamide, also known as BSA-d18, is primarily used as a silylating agent . Its primary targets are various functional groups in organic compounds, including amides, amines, alcohols, carboxylic acids, enols, and phenols .

Mode of Action

As a silylating agent, N,O-Bis(trimethyl-d9-silyl)acetamide interacts with its targets by replacing the active hydrogen atoms in these functional groups with silyl groups . This process, known as silylation, increases the stability of these compounds and protects them from reactive conditions .

Biochemical Pathways

It plays a crucial role in the synthesis of various organic compounds, including pharmaceuticals . By protecting sensitive functional groups during synthesis, N,O-Bis(trimethyl-d9-silyl)acetamide allows for more complex reactions to take place without unwanted side reactions .

Result of Action

The primary result of N,O-Bis(trimethyl-d9-silyl)acetamide’s action is the protection of sensitive functional groups in organic compounds . This protection allows for the successful synthesis of various organic compounds, including pharmaceuticals . The silyl groups can be removed after the synthesis is complete, revealing the original functional groups .

Action Environment

The efficacy and stability of N,O-Bis(trimethyl-d9-silyl)acetamide can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under recommended conditions . Furthermore, the silylation reaction typically requires an anhydrous environment to proceed efficiently .

Safety and Hazards

Orientations Futures

As a powerful silylating agent, N,O-Bis(trimethylsilyl)acetamide has potential applications in various fields, including the derivatization of polar functional groups and the protection of amides, amines, alcohols, carboxylic acids, enols, and phenols . Its use as a Bronsted base precursor in Tsuji–Trost reactions also suggests potential future directions .

Propriétés

IUPAC Name |

tris(trideuteriomethyl)silyl (1E)-N-[tris(trideuteriomethyl)silyl]ethanimidate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NOSi2/c1-8(9-11(2,3)4)10-12(5,6)7/h1-7H3/b9-8+/i2D3,3D3,4D3,5D3,6D3,7D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOVKLKJSOKLIF-ZISKVVLHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])/N=C(\C)/O[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NOSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203784-65-0 |

Source

|

| Record name | 203784-65-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140860.png)